6-(4-Phenoxyphenyl)pyridazin-3-ol
Beschreibung
6-(4-Phenoxyphenyl)pyridazin-3-ol (IUPAC name: this compound; synonyms: 6-(4-phenoxyphenyl)-3(2H)-pyridazinone) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂N₂O₂ and an average molecular mass of 264.28 g/mol . Structurally, it features a pyridazinone core substituted at the 6-position with a 4-phenoxyphenyl group, which introduces steric bulk and modulates electronic properties.
The compound is synthesized via cyclization of aroylpropionic acids with substituted phenylhydrazines, as demonstrated in related pyridazinone derivatives . For instance, derivatives of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one showed promising docking scores for cyclooxygenase-2 (COX-2) inhibition, suggesting a mechanism for anti-inflammatory effects .
Eigenschaften
IUPAC Name |
3-(4-phenoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKFPOXZLVBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent-Driven Properties of Pyridazin-3-ol Derivatives
Key Observations :
- Phenoxyphenyl Group: Enhances anti-inflammatory activity due to aromatic stacking interactions with COX-2 . The ether linkage may improve solubility compared to purely hydrophobic substituents.
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, which may alter metabolic stability and binding affinity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The phenoxyphenyl derivative likely has higher solubility than alkyl-substituted analogs (e.g., ethylphenyl) due to its polar ether group.
- Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridine) increases lipophilicity, as seen in its lower melting point (129°C vs. >230°C for the hydroxyl analog) .
Toxicity and Metabolic Considerations
- Halogenated analogs (e.g., 4-chlorobenzyl) may pose higher toxicity risks due to bioaccumulation tendencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
